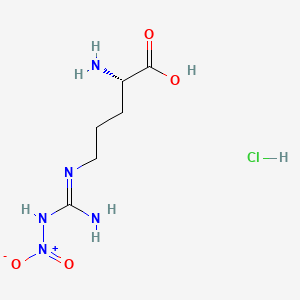
(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid hydrate: is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of phenylalanine, an essential amino acid, and has a molecular structure that includes an acetamide group and a hydroxyl group on the phenyl ring.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from phenylalanine. The process involves acetylation of phenylalanine followed by hydroxylation at the para position of the phenyl ring.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. The process involves the use of catalysts and controlled reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid hydrate: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove the acetamide group, resulting in a simpler phenylalanine derivative.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form esters or ethers.
Common Reagents and Conditions: Reagents such as acetic anhydride, hydrochloric acid, and various oxidizing agents are commonly used. Reaction conditions include controlled temperature and pH levels.
Major Products Formed: Oxidation can produce quinone derivatives, while reduction can yield phenylalanine derivatives. Substitution reactions can result in esters or ethers.
Applications De Recherche Scientifique
The compound has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound modulates signaling pathways related to inflammation and oxidative stress, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid hydrate: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Phenylalanine derivatives, acetamides, and hydroxylated phenyl compounds.
Uniqueness: The presence of both acetamide and hydroxyl groups on the phenyl ring distinguishes it from other similar compounds, providing unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for further research and development in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.H2O/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8;/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16);1H2/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNHWTOMPCWMHT-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2R)-3-[4-(tert-butoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7964158.png)




![[7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B7964208.png)





![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)

